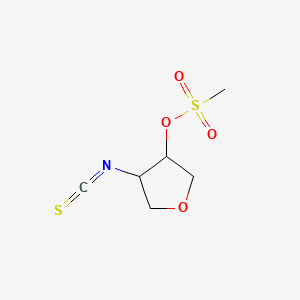
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans is a chemical compound with significant importance in organic chemistry. It is known for its unique structural properties and reactivity, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans typically involves the reaction of oxolane derivatives with isothiocyanate and methanesulfonate reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also require temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated systems also helps in maintaining consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
Applications De Recherche Scientifique
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans exerts its effects involves the interaction of its reactive functional groups with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The methanesulfonate group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans
- rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans
Uniqueness
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans is unique due to its combination of isothiocyanate and methanesulfonate functional groups, which provide a distinct reactivity profile compared to similar compounds. This uniqueness makes it particularly valuable for specific applications in research and industry, where its reactivity can be harnessed for targeted chemical transformations and interactions.
Propriétés
Formule moléculaire |
C6H9NO4S2 |
|---|---|
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
(4-isothiocyanatooxolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H9NO4S2/c1-13(8,9)11-6-3-10-2-5(6)7-4-12/h5-6H,2-3H2,1H3 |
Clé InChI |
SDVZYNBYSGXYTH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1COCC1N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


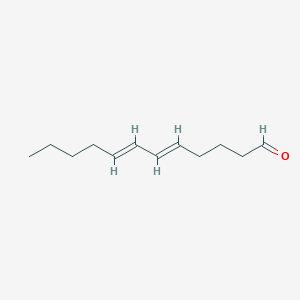
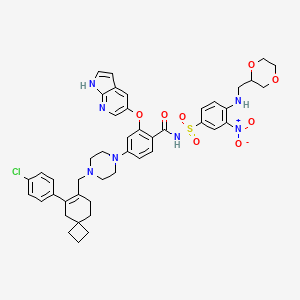
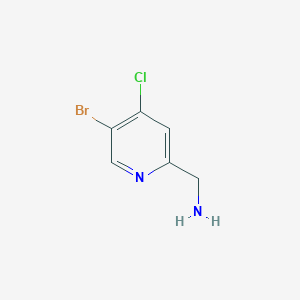

![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)


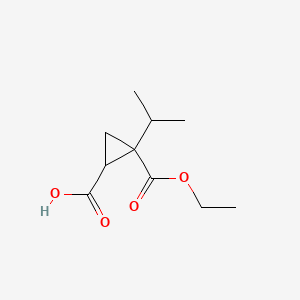
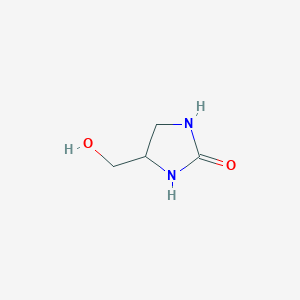

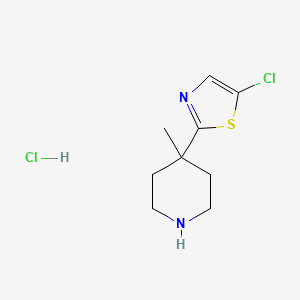
![Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-](/img/structure/B12304483.png)
![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)

